Morpholino(1,4-oxazepan-6-yl)methanone
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Morpholino(1,4-oxazepan-6-yl)methanone typically involves the reaction of morpholine with 1,4-oxazepane under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product . The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process is designed to ensure consistent quality and efficiency. Quality control measures, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to verify the purity and structure of the compound .
Chemical Reactions Analysis
Types of Reactions
Morpholino(1,4-oxazepan-6-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually conducted in anhydrous conditions.
Substitution: Various nucleophiles such as halides, amines, and thiols; reactions are performed under controlled temperature and pH.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazepane derivatives, while reduction can produce morpholine derivatives .
Scientific Research Applications
Morpholino(1,4-oxazepan-6-yl)methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of Morpholino(1,4-oxazepan-6-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to the inhibition of enzymatic reactions or modulation of signaling pathways, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
Morpholine: A simpler analog with a single morpholine ring.
Oxazepane: A compound with a single oxazepane ring.
Morpholino-thieno derivatives: Compounds that include both morpholine and thieno rings.
Uniqueness
Morpholino(1,4-oxazepan-6-yl)methanone is unique due to the combination of morpholine and oxazepane rings in its structure. This dual-ring system imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
morpholin-4-yl(1,4-oxazepan-6-yl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O3/c13-10(12-2-5-14-6-3-12)9-7-11-1-4-15-8-9/h9,11H,1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFUITCPJXXXPGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(CN1)C(=O)N2CCOCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.